Butanedioic acid, 1H-indol-3-yl-, (2S)-

Auxin biology Plant propagation Rooting hormone

Researchers face inconsistent root-growth promotion when using racemic indole-3-succinic acid across genetically diverse plant cultivars. (S)-Indole-3-succinic acid (CAS 330939-19-0) resolves this variability as a structurally authenticated, single-enantiomer auxin probe. • Maintains 3.8-5.7× root-growth enhancement vs. IBA across both Swingtime and Variegated Fuchsia cultivars, eliminating strain-dependent performance drops. • Absolute configuration confirmed by X-ray crystallography; supplied at ≥95% purity with enantiomeric excess >98% ee. • Available as a chiral building block for tryptamine analog synthesis and as a reference standard for enantioselective HPLC method validation.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 330939-19-0
Cat. No. B12919002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, 1H-indol-3-yl-, (2S)-
CAS330939-19-0
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O
InChIInChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1
InChIKeyHVTXQEBIPXLXDW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: (2S)-2-(1H-Indol-3-yl)butanedioic Acid


Butanedioic acid, 1H-indol-3-yl-, (2S)- (CAS 330939-19-0), systematically named (2S)-2-(1H-indol-3-yl)butanedioic acid and commonly referred to as (S)-indole-3-succinic acid ((S)-ISA), is a chiral indole-dicarboxylic acid derivative [1]. This compound belongs to the class of synthetic auxin plant growth regulators and is distinguished by its single stereogenic center at the 2-position of the succinic acid side chain [2]. The (S)-enantiomer has been unequivocally characterized by X-ray crystallography to confirm its absolute configuration, making it a structurally authenticated chiral probe for auxin biology and a defined intermediate for enantioselective synthesis [1][2].

Structurally authenticated (X-ray) chiral auxin probe
Supports stereochemical SAR studies in auxin signaling
Defined chiral scaffold for enantioselective synthesis

Substitution Risks: (2S)-2-(1H-Indol-3-yl)butanedioic Acid


Indole-3-succinic acid (ISA) is a chiral molecule whose two enantiomers exhibit quantitatively different auxin activities that are both concentration- and plant-strain-dependent, as demonstrated by direct comparative root-growth assays in Fuchsia hybrida cultivars [1][2]. The (S)-enantiomer (CAS 330939-19-0) provides consistent root-growth enhancement ratios of 3.8–5.7 across both tested strains, whereas the (R)-enantiomer shows strain-dependent activity, dropping to an enhancement ratio of only 0.7 in Variegated Fuchsia at 10⁻⁷ M [1]. Furthermore, the commercial racemate cannot be assumed to deliver equivalent performance, as its composition dilutes each enantiomer and comparability to single-enantiomer solutions is confounded by the different concentration–response profiles of the individual stereoisomers [1][2]. These findings preclude generic interchangeability among (S)-ISA, (R)-ISA, racemic ISA, and non-chiral auxins such as indole-3-butyric acid (IBA) or indole-3-acetic acid (IAA).

(R)-Enantiomer Activity
Strain-dependent response may not reproduce (S)-ISA enantiomer-specific effects.
Racemic ISA
Racemate does not ensure equivalent enantiomer composition and may dilute activity.
Non-Chiral Auxins
IBA and IAA are not stereochemical equivalents and may differ in root-growth response.

Quantitative Evidence for (2S)-2-(1H-Indol-3-yl)butanedioic Acid


Root-Growth Enhancement over IBA

In a hydroponic root-growth assay using Fuchsia hybrida cultivars, (S)-ISA demonstrated an enhancement ratio (R) of 3.8 to 5.7 relative to the commercial standard indole-3-butyric acid (IBA) across two plant strains and two concentrations [1]. The enhancement ratio R is defined as (ISA_x − H₂O)/(IBA − H₂O), where positive values greater than 1.0 indicate superior root-growth promotion over IBA [1].

Root-Growth vs IBA
Head-to-head
3.8–5.7× enhancement over IBA
Supports IBA-referenced auxin activity comparison
Fuchsia cultivars; hydroponic assay; 10⁻⁷–10⁻⁸ M
Auxin biology Plant propagation Rooting hormone

Enantioselective Activity Across Plant Strains

Direct comparison of (S)-ISA and (R)-ISA in the same hydroponic assay revealed strain-dependent differential activity [1]. At 10⁻⁷ M, (S)-ISA yielded enhancement ratios of 3.8 (VF) and 5.7 (SF), whereas (R)-ISA gave 0.7 (VF) and 5.6 (SF), indicating that only (S)-ISA consistently outperformed IBA across both cultivars [1].

Enantiomer Strain Response
Head-to-head
(S)-ISA 3.8–5.7 vs (R)-ISA 0.7–5.6
Supports enantiomer-specific strain response comparison
Two Fuchsia strains; enhancement ratio (R) at 10⁻⁷–10⁻⁸ M
Chiral auxin Stereoselectivity Structure-activity relationship

Enantiomeric Purity via Crystallization

Resolution of racemic ISA via fractional crystallization as the cinchonidine diastereomeric salt yielded (S)-ISA with 98% enantiomeric excess (ee) and (R)-ISA with 94% ee, as quantified by enantioselective HPLC [1]. This indicates that the (S)-enantiomer is preferentially enriched under these resolution conditions, providing a tangible purity advantage for procurement of single-enantiomer material [1].

Enantiomeric Purity
Reported
98% ee (S)-ISA vs 94% ee (R)-ISA
Supports enantiomeric purity assessment
Chiral HPLC; cinchonidine salt resolution
Chiral resolution Enantiomeric excess Quality control

X-Ray Confirmation of Absolute Configuration

The absolute configuration of (S)-ISA was unambiguously established by single-crystal X-ray diffraction analysis of its cinchonidine diastereomeric salt [1]. This structural determination provides definitive stereochemical assignment, enabling correlation of the (S)-configuration with the observed biological activity [1][2].

Absolute Configuration
Reported
X-ray confirmed (2S) stereochemistry
Supports stereochemical attribution review
Single-crystal diffraction; diastereomeric salt
Absolute configuration X-ray crystallography Structural authentication

Best Application Scenarios: (2S)-2-(1H-Indol-3-yl)butanedioic Acid


Enantioselective Auxin SAR Studies

Researchers investigating the stereochemical determinants of auxin receptor binding and signal transduction can employ (S)-ISA as a structurally authenticated, high-enantiopurity (98% ee) chiral ligand. Its activity profile—3.8- to 5.7-fold enhancement over IBA in Fuchsia cultivars—provides a robust positive control against which the (R)-enantiomer and racemate can be quantitatively compared within the same experimental system [1].

Strain-Independent Plant Propagation

Commercial horticulture operations and plant biotechnology laboratories that work across genetically diverse cultivars can utilize (S)-ISA to achieve consistent root-growth promotion. The data demonstrate that (S)-ISA maintains enhancement ratios well above 1.0 (range: 3.8–5.7) in both Swingtime Fuchsia and Variegated Fuchsia, whereas (R)-ISA drops to sub-IBA performance (R = 0.7) in the VF strain at 10⁻⁷ M [1]. This strain independence reduces formulation risk in multi-cultivar propagation programs.

Chiral Building Block for Enantioselective Synthesis

The dicarboxylic acid functionality combined with the indole nucleus makes (S)-ISA a versatile chiral scaffold for the synthesis of conformationally restricted tryptamine analogs and indole alkaloid derivatives [2]. The established X-ray crystal structure and well-characterized enantiomeric purity (98% ee) facilitate its use as a starting material in medicinal chemistry programs that demand stereochemically defined intermediates [1][2].

Chiral Separation Method Validation

Analytical laboratories developing or validating chiral separation methods can use (S)-ISA as a reference standard for enantioselective HPLC method qualification. The compound's separation conditions are published (Cyclobond I-RSP chiral stationary phase; methanol/water/acetic acid mobile phase), and its enantiomeric purity can be assessed to >99.9% by established protocols, supporting its use as a system suitability standard [1][2].

Application
Selection Property
Validation Focus
Auxin SAR studies
Stereochemical-control context
Enantiomer-specific activity comparison
Plant propagation research
Enantiomer-specific strain response review
Reported response consistency across cultivars
Chiral synthesis intermediate
Defined absolute configuration
Enantiomeric purity and structural identity
Chiral HPLC method validation
Published separation conditions
System suitability and enantiopurity verification
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